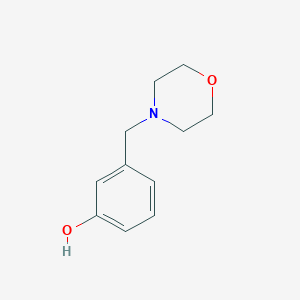

3-(4-Morpholinylmethyl)phenol

Description

Significance of Phenol-Amine Derivatives in Synthetic Chemistry

Phenol-amine derivatives are crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. mdpi.comslideshare.net The presence of both a phenolic hydroxyl group and an amino group imparts a dual reactivity to these compounds. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution, while the amino group can be involved in N-alkylation, N-acylation, and salt formation. This versatility allows for the introduction of diverse functional groups and the construction of intricate molecular architectures. researchgate.netjsynthchem.com The development of efficient and selective methods for the synthesis of phenol-amine derivatives, such as ortho-selective aminomethylation, continues to be an active area of research. rsc.orgrsc.org

Overview of Phenolic Mannich Bases and Their Structural Diversity

Phenolic Mannich bases are a prominent subclass of phenol-amine derivatives. nih.gov Their synthesis via the Mannich reaction allows for considerable structural diversity by varying the phenolic substrate, the aldehyde, and the amine component. ekb.eg This modularity enables the fine-tuning of the physicochemical properties of the resulting compounds, such as solubility and lipophilicity, which is particularly important in drug design. ekb.egtandfonline.com The substrates for the Mannich reaction must contain an active hydrogen atom, a condition fulfilled by the ortho and para positions of the phenol (B47542) ring, which are activated by the hydroxyl group. nih.gov The structural diversity of phenolic Mannich bases is further expanded by the wide array of commercially available or readily synthesized amines, including cyclic amines like morpholine (B109124) and piperazine. mdpi.comekb.eg

Contextualization of 3-(4-Morpholinylmethyl)phenol within Aminomethylated Phenol Research

Within the broad family of aminomethylated phenols, this compound is a specific isomer where the morpholinylmethyl group is attached to the meta-position of the phenol ring. While ortho- and para-substituted phenolic Mannich bases are more commonly synthesized due to the directing effect of the hydroxyl group, the synthesis of meta-substituted isomers presents a greater synthetic challenge. rsc.org The compound this compound can be prepared from starting materials like [3-(4-Morpholinylmethyl)phenyl]magnesium bromide through direct oxidation. sigmaaldrich.comchemicalbook.com The presence of the morpholine moiety, a heterocyclic structural fragment, can enhance water solubility and modulate the lipid-water partition coefficient (LogP) of the molecule, properties that are of significant interest in medicinal chemistry. guidechem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.216 g/mol |

| Melting Point | 132°C |

| Boiling Point | 362.6 ± 37.0 °C at 760 mmHg |

| Flash Point | 173.1 ± 26.5 °C |

| Density | 1.2 ± 0.1 g/cm³ |

| pKa | Not Available |

| LogP | 0.59 |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C |

This table is populated with data from available chemical databases. chemsrc.com

Spectroscopic Data of this compound

The structural elucidation of this compound relies on various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of a phenolic compound typically shows characteristic signals for the aromatic protons and the phenolic hydroxyl proton. libretexts.org For this compound, one would expect to see signals for the protons on the benzene (B151609) ring, the methylene (B1212753) bridge (-CH2-), and the morpholine ring. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl and morpholinylmethyl substituents. The protons of the morpholine ring typically appear as two distinct multiplets due to the different chemical environments of the protons adjacent to the oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbon attached to the hydroxyl group in phenols is typically shifted downfield. libretexts.org In this compound, distinct signals would be expected for the carbons of the benzene ring, the methylene carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. libretexts.org C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. A C-O stretching vibration for the phenol would be observed in the region of 1200-1260 cm⁻¹. The presence of the morpholine ring would also give rise to characteristic C-N and C-O-C stretching vibrations. ijaemr.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight. Fragmentation would likely involve cleavage of the bond between the benzene ring and the morpholinylmethyl group, as well as fragmentation of the morpholine ring itself. libretexts.org

Crystallographic and Structural Analysis of this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHXWMIFIZMHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534116 | |

| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87476-73-1 | |

| Record name | 3-[(Morpholin-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Transformations and Reaction Mechanisms

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary center of chemical activity in the molecule, readily participating in oxidation and reduction reactions and functioning as a hydrogen atom donor.

Reduction Processes Yielding Hydroquinone (B1673460) Analogs

Quinones and their reduced forms, hydroquinones, represent a reversible redox system. openstax.org Quinones can be readily reduced back to hydroquinones (p-dihydroxybenzenes) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or stannous chloride (SnCl₂). openstax.orglibretexts.orglibretexts.org This redox capability is fundamental to the function of ubiquinones (B1209410) in cellular respiration, where they are cyclically oxidized and reduced to transport electrons. openstax.orgsketchy.com Therefore, a quinone derived from 3-(4-Morpholinylmethyl)phenol could be subsequently reduced to its corresponding hydroquinone analog. Direct conversion of phenols to hydroquinones is also possible, for example, using a Ti-superoxide catalyst and hydrogen peroxide. google.com

Mechanisms of Hydrogen Atom Donation and Radical Stabilization

A key characteristic of phenols is their ability to act as hydrogen atom donors, which is the basis for their antioxidant properties. nih.gov The phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxy radical in a process known as hydrogen atom transfer (HAT). nih.govnih.govmdpi.com

The stability of the resulting phenoxy radical is critical. This stability is achieved through the delocalization of the unpaired electron across the aromatic ring via resonance. In some substituted phenols, the antioxidant activity stems from the ability of the phenolic hydroxyl group to donate hydrogen atoms, with bulky substituents providing steric hindrance that helps stabilize the resulting phenoxyl radical. The reaction can also proceed through a mechanism known as proton-coupled electron transfer (PCET), where the proton and electron are transferred between different orbitals. nih.gov The structure of the phenol (B47542), including its substituents, plays a significant role in determining its H-donating abilities. rsc.org

Role of the Morpholinylmethyl Substituent in Chemical Reactivity

The morpholinylmethyl group, attached at the meta-position of the phenol, influences the molecule's reactivity through a combination of electronic and steric effects. solubilityofthings.com

Electronic Effects and Resonance Stabilization of Reaction Intermediates

Substituents on a phenol's benzene (B151609) ring can significantly alter its chemical properties by either donating or withdrawing electrons. solubilityofthings.comnumberanalytics.com Electron-donating groups increase the electron density of the ring, while electron-withdrawing groups decrease it, which in turn affects the acidity and reactivity of the phenol. solubilityofthings.comnumberanalytics.com The morpholinylmethyl group can influence the electron density of the phenolic ring. While the nitrogen atom in the morpholine (B109124) ring possesses a lone pair of electrons, the insulating methylene (B1212753) bridge (-CH₂) prevents direct resonance conjugation with the aromatic system. However, the nitrogen atom can exert an inductive effect.

In some related aminomethylphenols, the nitrogen atom of the aminomethyl substituent can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can decrease the phenol's reactivity in certain reactions. researchgate.net Conversely, computational studies on some aminomethylphenols suggest that electron donation from the morpholine nitrogen can lower the oxidation potential and enhance radical stabilization.

Steric Hindrance Contributions to Reaction Outcomes

Steric effects, which arise from the spatial arrangement of atoms, play a crucial role in determining reaction outcomes. solubilityofthings.comchemrxiv.org Bulky substituents on a phenol ring can physically block or hinder the approach of a reactant to a particular site. core.ac.uk This steric hindrance can affect the rate and selectivity of reactions. solubilityofthings.comcore.ac.uk

For this compound, the morpholinylmethyl group is of considerable size and can exert a steric effect. This can influence the regioselectivity of reactions such as electrophilic aromatic substitution by directing incoming electrophiles to less sterically hindered positions on the ring. core.ac.uk For example, in studies of other substituted phenols, bulky groups at the ortho position were found to decrease the rate of certain substitution reactions at that site. core.ac.uk The volume of a substituent group, represented by its electronic density, can create electronic repulsion that makes an electrophilic attack at a nearby position less favorable. chemrxiv.org

Mechanistic Investigations of Mannich Base Transformations

The chemical reactivity of Mannich bases, including this compound, extends to various transformations such as the formation of more complex structures, rearrangements, and cyclizations. Understanding the mechanisms of these reactions is crucial for controlling product formation and designing new synthetic pathways.

The formation of N,N-bis(hydroxyphenylbenzyl)-N-alkylamines from phenolic Mannich bases represents a significant transformation. This reaction involves the coupling of two phenolic moieties through a nitrogen-containing bridge. While specific studies detailing the mechanistic intricacies of this transformation with this compound are not extensively documented in the reviewed literature, general principles of Mannich base chemistry suggest a plausible pathway.

The reaction likely proceeds through the dissociation of the Mannich base to generate an electrophilic iminium ion and a phenolate (B1203915) anion. The iminium ion can then react with another molecule of the phenol at the ortho or para position relative to the hydroxyl group. In the case of primary aliphatic amines used in the initial Mannich reaction, both mono- and bis-Mannich bases can be formed. nih.gov The bis-Mannich bases, possessing two aminomethyl groups, could potentially undergo further reactions leading to more complex oligomeric structures. researchgate.net The formation of these more complex structures is influenced by the nature of the reactants and the reaction conditions. For instance, the reaction between certain phenolic Mannich bases and cyclic aminals can lead to the formation of linear benzylimidazolidine oligomers. researchgate.net

Further research is necessary to fully elucidate the specific conditions and mechanistic steps involved in the formation of N,N-bis(hydroxyphenylbenzyl)-N-alkylamines derived from this compound.

Phenolic Mannich bases can undergo a variety of rearrangement and cyclization reactions, often leading to the formation of heterocyclic structures. These transformations are typically induced by specific reagents or conditions.

One notable reaction is the cyclization of quaternized phenolic Mannich bases to form dihydrobenzofurans. mdma.ch This process is believed to proceed through a quinone methide intermediate. mdma.ch The quaternization of the amine, in the case of this compound, would involve the morpholine nitrogen. Subsequent treatment with reagents like diazomethane (B1218177) or dimethylsulphoxonium methylide can induce cyclization. mdma.ch The reaction with dimethylsulphoxonium methylide has been reported to give consistently higher yields of the furan (B31954) product compared to diazomethane. mdma.ch

Another relevant transformation is the anionic ortho-Fries rearrangement of phenol carbamates, which provides a route to arenol-based Mannich bases. organic-chemistry.org This rearrangement involves a 1,3-acyl migration to yield an amide, which can then be reduced to the corresponding Mannich base. organic-chemistry.org While this is a synthetic route to Mannich bases rather than a reaction of them, it highlights the types of rearrangements associated with related phenolic structures.

Furthermore, some Mannich base derivatives can undergo cyclization to form more complex heterocyclic systems, such as oxazinocarbazoles from N-substituted hydroxycarbazoles and primary amines. nih.gov The specific pathways for rearrangements and cyclizations of this compound would depend on the reaction conditions and the nature of any additional reagents employed.

Coordination Chemistry: Formation of Metal Complexes with Mannich Bases

The presence of both a phenolic hydroxyl group and a tertiary amine in this compound makes it an excellent candidate for acting as a ligand in coordination chemistry. These functional groups can coordinate with a variety of metal ions to form stable metal complexes. researchgate.netlingayasvidyapeeth.edu.in

The phenolic hydroxyl group and the nitrogen atom of the aminomethyl group are the primary sites for coordination with metal ions. researchgate.net The phenolic oxygen, upon deprotonation, can form a strong bond with a metal center. The nitrogen atom of the morpholine ring also possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate covalent bond. This ability to bind through both the oxygen and nitrogen atoms allows this compound to act as a bidentate ligand, forming a stable chelate ring with the metal ion. researchgate.netresearchgate.net

The coordination potential of Mannich bases is influenced by the steric and electronic properties of the ligand. lingayasvidyapeeth.edu.inmdpi.com The specific geometry of the resulting metal complex will depend on the coordination number and preferred geometry of the metal ion, as well as the stoichiometry of the ligand-to-metal ratio. For instance, studies on related phenolic Mannich bases have shown the formation of tetrahedral, square planar, and octahedral complexes with different metal ions like Ni(II) and Cu(II). tubitak.gov.trtubitak.gov.tr

The table below summarizes the coordination behavior of related phenolic Mannich bases with various metal ions.

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Ni(II) | 2,2'-(2-hydroxy-4,5-dimethylbenzylazanediyl)diethanol | Tetrahedral | tubitak.gov.trtubitak.gov.tr |

| Cu(II) | 2,2'-(2-hydroxy-4,5-dimethylbenzylazanediyl)diethanol | Square Planar | tubitak.gov.trtubitak.gov.tr |

| Ni(II) | 2-((2-(4-(2-hydroxy-4,5-dimethylbenzyl)piperazin-1-yl)ethylamino)methyl)-4,5-dimethylphenol | Octahedral | tubitak.gov.trtubitak.gov.tr |

| Cu(II) | 2-((2-(4-(2-hydroxy-4,5-dimethylbenzyl)piperazin-1-yl)ethylamino)methyl)-4,5-dimethylphenol | Octahedral | tubitak.gov.trtubitak.gov.tr |

| Fe(II), Co(II), Ni(II), Cd(II) | 4-hydroxy-3-(4'-morpholinyl methyl) quinoline | Tetrahedral | researchgate.net |

| Cu(II) | 4-hydroxy-3-(4'-morpholinyl methyl) quinoline | Square Planar | researchgate.net |

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the phenolic O-H and the C-N bonds of the morpholine ring are expected. A broadening or disappearance of the O-H stretching band can indicate deprotonation and coordination of the phenolic oxygen. ijpcbs.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. ijpcbs.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites (the phenolic ring and the morpholinylmethyl group) upon addition of a paramagnetic metal ion can confirm the binding interaction. For diamagnetic metal complexes, the NMR spectra can help elucidate the geometry of the complex in solution. tubitak.gov.trajol.info

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the d-d transitions of the metal ion and charge transfer bands between the metal and the ligand. These spectra are useful for determining the coordination geometry of the metal center. ijpcbs.com For example, the electronic spectra and magnetic susceptibility measurements of Ni(II) and Cu(II) complexes with other phenolic Mannich bases have been used to suggest tetrahedral, square planar, and octahedral geometries. tubitak.gov.trtubitak.gov.tr

The table below outlines the key spectroscopic techniques and the expected observations upon complexation of a phenolic Mannich base.

| Spectroscopic Technique | Expected Observations Upon Complexation | Reference |

| FT-IR | Broadening/disappearance of O-H stretch; Shifts in C-N stretches; Appearance of new M-O and M-N bands | ijpcbs.com |

| ¹H and ¹³C NMR | Changes in chemical shifts of protons and carbons near coordination sites | tubitak.gov.trajol.info |

| UV-Visible | Appearance of d-d transition bands and metal-ligand charge transfer bands | ijpcbs.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 3-(4-Morpholinylmethyl)phenol, offering precise information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy identifies the different types of protons in the molecule based on their distinct chemical shifts (δ) in parts per million (ppm). The spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenol (B47542) ring, the benzylic methylene (B1212753) protons, and the protons of the morpholine (B109124) ring.

The protons on the substituted benzene (B151609) ring are chemically non-equivalent and would typically appear as complex multiplets in the aromatic region (approximately 6.7-7.2 ppm). The specific splitting patterns are dictated by the spin-spin coupling between adjacent protons. The single phenolic hydroxyl proton (-OH) would present a signal that can vary in chemical shift (typically between 4-7 ppm) and may appear as a broad singlet, depending on the solvent, concentration, and temperature. chemistryconnected.com

The two protons of the methylene bridge (-CH₂-) connecting the phenol and morpholine rings are chemically equivalent and are expected to produce a sharp singlet in the range of 3.4-3.6 ppm. The eight protons of the morpholine ring are divided into two groups: four protons adjacent to the oxygen atom (-O-CH₂-) and four protons adjacent to the nitrogen atom (-N-CH₂-). These would appear as two distinct multiplets or triplets, typically around 3.7 ppm and 2.5 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 4.0 - 7.0 | Broad Singlet |

| Aromatic -CH | 6.7 - 7.2 | Multiplet |

| Morpholine -O-CH₂- | ~3.7 | Triplet / Multiplet |

| Benzylic -CH₂- | ~3.5 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum is anticipated to show a total of 9 signals, corresponding to the different carbon environments.

The carbons of the phenol ring would resonate in the aromatic region (115-160 ppm). The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded, appearing furthest downfield (~155-158 ppm). docbrown.info The carbon attached to the methylene group would also have a distinct chemical shift. The remaining four aromatic carbons would appear as four separate signals within the typical aromatic range.

The benzylic methylene carbon (-CH₂-) signal is expected around 60-65 ppm. The carbons of the morpholine ring would show two distinct signals: the carbons adjacent to the oxygen atom (-O-CH₂-) at approximately 67 ppm, and the carbons adjacent to the nitrogen atom (-N-CH₂-) at around 54 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenolic C-OH | 155 - 158 |

| Aromatic C-H & C-C | 115 - 140 |

| Morpholine -O-CH₂- | ~67 |

| Benzylic -CH₂- | 60 - 65 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Advanced NMR Techniques for Conformation and Dynamics

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for investigating the molecule's conformation and dynamics. slideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbon atoms. This would be crucial for assigning the specific protons within the complex multiplet of the aromatic ring and for confirming the connectivity within the morpholine ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons, providing insight into the molecule's three-dimensional structure and preferred conformation. libretexts.org Correlations between the benzylic methylene protons and specific aromatic protons, as well as with protons on the morpholine ring, would help to define the rotational conformation around the single bonds. libretexts.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods probe the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹), making IR an excellent tool for functional group identification. upi.edu

The IR spectrum of this compound is expected to display several key absorption bands:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding. docbrown.info

Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene bridge and the morpholine ring are expected just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations will produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region. docbrown.info

A strong C-O stretching vibration from the phenol group is expected in the 1200-1260 cm⁻¹ range.

The C-N stretching of the tertiary amine in the morpholine ring would likely show a band in the 1030-1230 cm⁻¹ region.

The C-O-C ether stretch of the morpholine ring would give a strong absorption band around 1115 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak to Medium |

| Methylene/Morpholine | C-H stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong, Sharp |

| Phenol | C-O stretch | 1200 - 1260 | Strong |

| Morpholine (Ether) | C-O-C stretch | ~1115 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The primary chromophore in this compound is the substituted benzene ring of the phenol moiety.

Phenol itself typically exhibits two main absorption bands in the ultraviolet region. The first, a strong primary band (π → π* transition), appears around 210 nm, and a weaker secondary band (also a π → π* transition) is observed around 270-280 nm. researchgate.netdocbrown.info The presence of the morpholinylmethyl substituent on the ring is expected to cause a slight shift in the position and intensity of these absorption maxima (λmax), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. researchgate.net The specific position of the substituent at the meta position will influence the electronic environment and thus the precise λmax values. The molecule is expected to be colorless as these absorptions occur in the UV, not the visible, range. docbrown.info

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~275 | Substituted Phenol Ring |

Note: Values are based on the absorption of phenol and are subject to solvent effects and substitution patterns. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₁₁H₁₅NO₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

In electron impact (EI) mass spectrometry, the molecular ion is energetically unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk The fragmentation of this compound is expected to follow established patterns for aromatic, phenolic, and amino compounds. libretexts.orgmiamioh.eduyoutube.com Phenols typically show a strong molecular ion peak. youtube.com Key fragmentation pathways would likely include:

Benzylic cleavage: The bond between the phenolic ring and the methylene group (CH₂) is prone to breaking, which is a common fragmentation pathway for aromatic compounds. miamioh.edu

Alpha-cleavage: Fragmentation tends to occur at the carbon-carbon bond adjacent to the nitrogen atom within the morpholine ring, a characteristic fragmentation for amines. libretexts.orgmiamioh.edu

Loss of small neutral molecules: The parent ion may lose stable neutral molecules like H₂O from the phenol group or fragments from the morpholine ring. miamioh.edu

The resulting fragments provide a "fingerprint" that helps confirm the compound's structure. The most abundant fragment ion in the spectrum is designated as the base peak. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 193 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion ([M]⁺) |

| 107 | [C₇H₇O]⁺ | Resulting from cleavage of the C-N bond of the morpholine ring (benzylic cation) |

| 100 | [C₅H₁₀NO]⁺ | Resulting from benzylic cleavage, forming the morpholinomethyl cation |

| 86 | [C₄H₈NO]⁺ | Fragment from the morpholine ring itself after initial cleavage |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. biointerfaceresearch.com It is a valuable tool for studying radical-mediated reaction mechanisms and detecting reactive oxygen species (ROS). srce.hr

While this compound is not intrinsically a radical, EPR spectroscopy could be employed to study radical species generated from it under specific conditions. For instance, phenolic compounds can be oxidized to form phenoxyl radicals. EPR would be the definitive method to detect and characterize such a transient radical species. The technique can also be used to assess the radical scavenging properties of phenolic compounds. ljmu.ac.uk

The EPR spectrum provides information about the electronic structure of the paramagnetic species. researchgate.net In conjunction with spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, EPR can identify and quantify transient radical species with concentrations as low as 0.5–1.0 nmol/mL. srce.hr For this compound, EPR could be applied in studies of its antioxidant activity or its behavior under oxidative stress, providing insight into any radical intermediates. srce.hrljmu.ac.uk

X-ray Crystallography and Crystal Structure Analysis

Through single-crystal X-ray diffraction, a detailed model of the this compound molecule in the solid state can be constructed. The analysis reveals the spatial relationship between the phenol ring and the morpholinylmethyl substituent. While the specific crystal structure for the title compound is not detailed in the provided search results, analysis of related morpholine-containing phenolic structures shows that the molecules are often essentially planar, with small dihedral angles between the various ring systems. redalyc.org The geometric parameters, such as bond lengths and angles, are expected to align with values reported for similar structures. researchgate.net

Table 2: Representative Crystallographic Data for a Morpholine-Containing Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.333 |

| b (Å) | 11.226 |

| c (Å) | 7.843 |

| β (°) | 99.651 |

| V (ų) | 1764.8 |

Data is for a representative structure and serves as an example of typical crystallographic parameters. researchgate.net

In the crystalline state, molecules of this compound would be held together by a network of intermolecular forces. The most significant of these is hydrogen bonding, a strong type of dipole-dipole interaction. youtube.comlibretexts.org The hydroxyl (-OH) group on the phenol ring is a strong hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring, as well as the phenolic oxygen, can act as hydrogen bond acceptors. libretexts.orgnih.gov This can lead to the formation of infinite chains or more complex three-dimensional networks in the crystal lattice. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. researchgate.net Dark red spots on the dₙₒᵣₘ surface indicate hydrogen bonds and other close contacts, while 2D fingerprint plots provide a quantitative summary of the different types of atomic contacts (e.g., O···H, H···H, C···H) that contribute to the crystal packing. nih.govresearchgate.net

Table 3: Common Hydrogen Bonds in Phenolic and Morpholine Structures

| Donor-H···Acceptor | Description | Typical Distance (Å) |

|---|---|---|

| O-H···N | Between the phenolic hydroxyl group and the morpholine nitrogen | 1.7 - 1.9 |

| O-H···O | Between the phenolic hydroxyl group and the morpholine oxygen or another phenol's oxygen | 1.7 - 2.0 |

| C-H···O | Weak hydrogen bonds between carbon atoms and oxygen atoms researchgate.net | 2.2 - 2.6 |

The six-membered morpholine ring is not planar and typically adopts a stable "chair" conformation to minimize steric strain. researchgate.netnih.gov X-ray crystallography can precisely determine this conformation. In related structures, the morpholine ring is consistently found in a chair conformation. researchgate.netnih.gov The analysis also reveals the orientation of the substituents on the ring, specifying whether they are in axial or equatorial positions. For instance, the bond connecting the morpholine nitrogen to the methylene bridge is often found in an equatorial orientation. nih.gov

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and purity. thermofisher.com

For this compound, the molecular formula is C₁₁H₁₅NO₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental results from a CHN analyzer should closely match these theoretical values to confirm the identity of the synthesized compound.

Table 4: Elemental Composition Data for this compound (C₁₁H₁₅NO₂)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 68.37 | (Value to be determined) |

| Hydrogen (H) | 7.82 | (Value to be determined) |

| Nitrogen (N) | 7.25 | (Value to be determined) |

Advanced Chromatographic Techniques (e.g., HPLC for Purity and Profiling)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the comprehensive profiling of pharmaceutical compounds, including this compound. This method offers high resolution, sensitivity, and reproducibility, making it indispensable for both qualitative and quantitative analysis in research, development, and quality control settings. The application of HPLC, particularly in a reverse-phase mode, allows for the effective separation of the main compound from its potential impurities, which may include starting materials, intermediates, byproducts, and degradation products.

Methodology for Purity Determination and Impurity Profiling

A typical reverse-phase HPLC (RP-HPLC) method for the analysis of this compound would involve a C18 stationary phase, which is a non-polar silica-based column that separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous component, often with a pH-adjusting acid like phosphoric acid or formic acid to ensure the analyte is in a single ionic form, and an organic solvent such as acetonitrile or methanol. sielc.com The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable timeframe.

Detection is commonly achieved using an ultraviolet-visible (UV-Vis) spectrophotometric detector, as the phenolic ring in this compound contains a chromophore that absorbs UV light. A diode array detector (DAD) or photo diode array (PDA) detector can be particularly advantageous as it allows for the simultaneous monitoring of absorbance at multiple wavelengths and can provide spectral information about the separated peaks, aiding in peak identification and purity assessment. rjptonline.org

A well-developed HPLC method will be validated to demonstrate its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Detailed Research Findings

The impurity profile of this compound is expected to include unreacted starting materials such as phenol and morpholine, as well as byproducts from the Mannich reaction, for instance, the formation of di-substituted products. A representative HPLC method would be optimized to separate these and other potential process-related impurities and degradation products.

Below are interactive tables representing typical data that would be generated during the HPLC analysis for purity and profiling of this compound.

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 275 nm |

| Injection Volume | 10 µL |

Table 2: Typical Chromatographic Profile and Purity Data for a Batch of this compound

| Peak Identity | Retention Time (min) | Area (%) |

| Phenol (Impurity) | 4.2 | 0.08 |

| Morpholine (Impurity) | 2.5 | Not Detected |

| This compound | 12.5 | 99.85 |

| Unknown Impurity 1 | 15.8 | 0.05 |

| Unknown Impurity 2 | 18.2 | 0.02 |

| Total Impurities | 0.15 | |

| Purity | 99.85 |

The data presented in Table 2 is illustrative and demonstrates the capability of HPLC to quantify the purity of this compound and to detect and quantify impurities at very low levels. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions, and the peak area percentage is proportional to the concentration of each component in the mixture. Such detailed profiling is critical for ensuring the quality and consistency of the compound for its intended application.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. aps.org It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. aps.org This approach allows for the accurate calculation of molecular properties by examining the electron density distribution, rather than the complex many-electron wavefunction. aps.orgnih.gov

For 3-(4-Morpholinylmethyl)phenol, DFT calculations can elucidate the distribution of electrons throughout the molecule, identify regions of high or low electron density, and model molecular orbital interactions. By employing specific functionals, such as B3LYP or M06-2X, and appropriate basis sets (e.g., 6-311++G(d,p)), researchers can obtain a detailed understanding of the electronic driving forces that govern the molecule's behavior and interactions. neliti.comresearchgate.net DFT has proven to be a precise tool for resolving electronic structures, which is fundamental to predicting molecular reactivity and stability. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.comossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters for assessing molecular reactivity and stability. nih.govresearchgate.net A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For a molecule like this compound, DFT calculations can determine the energies of these frontier orbitals. This information helps in predicting its behavior in chemical reactions and its electronic properties, such as its ability to participate in charge-transfer interactions. joaquinbarroso.comajchem-a.com

Table 1: Conceptual Frontier Orbital Data for Phenolic Compounds

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron; higher energy indicates a better electron donor. ossila.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. ossila.com |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net |

To pinpoint the specific atoms within a molecule that are most likely to react, DFT-based reactivity descriptors such as Fukui functions and local softness indices are employed. nih.govnih.gov The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov

Condensed Fukui functions are used to predict the reactivity of individual atomic sites:

fk+ : Predicts the site for a nucleophilic attack (where an electron is accepted). researchgate.net

fk- : Predicts the site for an electrophilic attack (where an electron is donated). researchgate.net

fk0 : Predicts the site for a radical attack. researchgate.net

A higher value of a particular Fukui index on an atom indicates a greater propensity for that type of reaction at that site. researchgate.net Similarly, the local softness (sk) is another descriptor used to analyze intramolecular site selectivity. ias.ac.in For this compound, calculating these indices would allow for the identification of the most reactive sites, such as the oxygen of the hydroxyl group or specific carbons on the aromatic ring, thereby predicting its behavior in different chemical environments.

Table 2: Fukui Functions and Their Role in Reactivity Prediction

| Index | Type of Attack Predicted | Interpretation |

|---|---|---|

| fk+ | Nucleophilic | Measures the atom's propensity to accept an electron. researchgate.net |

| fk- | Electrophilic | Measures the atom's propensity to donate an electron. researchgate.net |

| fk0 | Radical | Measures the atom's propensity to react with a radical species. ias.ac.in |

The Bond Dissociation Energy (BDE) of the phenolic O-H bond is a critical parameter, particularly for assessing the antioxidant potential of phenolic compounds. It represents the enthalpy change required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. nih.gov A lower O-H BDE indicates that the hydrogen atom can be donated more easily to neutralize free radicals.

Computational methods, especially DFT using functionals like (RO)B3LYP with basis sets such as 6-311++G(2df,2p), have been shown to accurately calculate O-H BDEs for a wide range of substituted phenols. researchgate.netmdpi.com The nature and position of substituents on the phenol (B47542) ring significantly influence the BDE. For this compound, the electron-donating nature of the alkylamino group at the meta position would affect the stability of the resulting phenoxyl radical, thereby influencing the O-H BDE. researchgate.net Theoretical calculations can precisely quantify this effect, providing insight into its potential antioxidant activity compared to other phenolic compounds. pan.olsztyn.pl

Table 3: Calculated O-H Bond Dissociation Enthalpies (kcal/mol) for Selected meta-Substituted Phenols

| Substituent (X) at meta-position | BDE (kcal/mol) at (RO)B3LYP/6-311++G(2df,2p) |

|---|---|

| H | 87.5 |

| CH3 | 86.9 |

| NH2 | 86.9 |

| OH | 87.0 |

| F | 88.4 |

| Cl | 88.4 |

| CF3 | 89.5 |

| CN | 90.3 |

| NO2 | 90.7 |

Data sourced from a computational study on meta-substituted phenols. researchgate.net

Molecular Dynamics Simulations for Adsorption Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For phenolic compounds, MD simulations are particularly useful for investigating their interaction and adsorption mechanisms onto various surfaces, such as activated carbons or clays, which is relevant for environmental remediation applications. researchgate.netchemrxiv.org

In a typical MD simulation for the adsorption of this compound, a model system would be constructed containing the phenol derivative, water molecules (to simulate an aqueous environment), and a surface model (the adsorbent). chemrxiv.org The simulation tracks the trajectories of all atoms based on a defined force field, revealing how the molecule approaches and binds to the surface. chemrxiv.org These simulations can provide detailed information on adsorption energies, the specific atoms involved in interactions (e.g., hydrogen bonding from the -OH group), the orientation of the molecule on the surface, and the role of solvent molecules in the process. mdpi.comresearchgate.net This allows for a molecular-level understanding of the adsorption dynamics and thermodynamics. chemrxiv.org

Theoretical Determination of pKa Values and Deprotonation Mechanisms

The acid dissociation constant (pKa) is a fundamental property that describes the tendency of a molecule, such as a phenol, to deprotonate in a solution. The pKa value determines the ionization state of the compound at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. neliti.com

Theoretical methods can accurately predict pKa values, often with an accuracy comparable to experimental measurements. neliti.com These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent. nih.gov This is commonly achieved using DFT in conjunction with a polarizable continuum model (PCM) or a universal solvation model (SMD) to simulate the aqueous environment. neliti.comnih.gov For phenols, the accuracy of pKa prediction can be significantly improved by including one or more explicit water molecules in the calculation to model the direct hydrogen-bonding interactions with the solvent. researchgate.net By calculating the pKa of this compound, its predominant form (neutral or anionic) in a biological system can be determined, which is crucial for understanding its mechanism of action.

Table 4: Common Functionals for Theoretical pKa Prediction of Phenols

| Functional | Common Application/Strength |

|---|---|

| B3LYP | Widely used hybrid functional, often provides a good balance of accuracy and computational cost. nih.gov |

| M06-2X | A high-nonlocality functional that performs well for main-group thermochemistry and noncovalent interactions. neliti.comnih.gov |

| PBE0 | A hybrid functional that often yields accurate results for pKa calculations. neliti.comnih.gov |

| ωB97XD | A long-range corrected functional that includes empirical dispersion, suitable for systems with non-covalent interactions. neliti.com |

| CAM-B3LYP | A long-range corrected version of B3LYP, often used for charge-transfer excitations and systems with explicit solvent. researchgate.net |

Mechanistic Insights from Computational Modeling of Reaction Pathways

Direct computational modeling studies detailing the specific reaction pathways for this compound are not extensively available in publicly accessible literature. However, mechanistic insights can be derived from computational investigations into the general Mannich reaction, which is the principal synthetic route for this class of compounds. The formation of this compound involves a three-component condensation of phenol, formaldehyde (B43269), and morpholine (B109124).

Computational studies of the Mannich reaction involving phenols generally support a two-stage mechanism:

Formation of the Electrophile : The reaction initiates with the formation of an electrophilic iminium cation. Morpholine, a secondary amine, reacts with formaldehyde to form a hydroxylmethylamine intermediate. This intermediate is unstable and readily dehydrates, particularly under acidic conditions, to form the reactive N,N-methylenemorpholinium ion. This cation is a potent electrophile.

Electrophilic Aromatic Substitution : The electron-rich phenol ring then acts as a nucleophile, attacking the electrophilic carbon of the morpholinium ion. This step follows the general mechanism of electrophilic aromatic substitution. The hydroxyl group of phenol is a strong activating group, directing the substitution primarily to the ortho and para positions.

Computational and quantum-chemical studies on the regioselectivity of the Mannich reaction with phenolic compounds have provided insights into the preferred substitution pattern. researchgate.net While both ortho and para isomers are possible products, in silico calculations have suggested that substitution at the para-position to the hydroxyl group can be more favorable. researchgate.net This preference is attributed to the greater stability of the cationic intermediate (the sigma complex or arenium ion) formed during the para-attack compared to the ortho-attack. researchgate.net The formation of the meta-substituted product, this compound, is generally less favored due to the electronic directing effects of the hydroxyl group.

While a plausible reaction pathway can be constructed based on these general computational findings for the Mannich reaction on phenols, specific quantitative data, such as activation energy barriers and transition state geometries for the synthesis of this compound, remain a subject for future dedicated computational investigation.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

3-(4-Morpholinylmethyl)phenol serves as a crucial precursor in the assembly of intricate organic structures. solubilityofthings.com Its utility stems from the reactivity of both the phenolic hydroxyl group and the morpholine (B109124) ring, which can be strategically manipulated to build molecular complexity. solubilityofthings.com Organic synthesis often involves a series of carefully planned steps, and the selection of appropriate starting materials and intermediates is critical to the success of the synthetic route. solubilityofthings.com

The synthesis of complex molecules is a cornerstone of modern chemistry, with applications spanning pharmaceuticals, materials science, and agrochemicals. solubilityofthings.com The process often begins with foundational molecules like this compound, which can be modified through a variety of reactions. For instance, the phenolic hydroxyl group can undergo etherification or esterification, while the morpholine nitrogen can be involved in quaternization or other reactions, expanding the molecular diversity that can be achieved.

In one example of its application, a related compound, 2-chloro-4-(morpholinylmethyl)phenol, is synthesized from 3-Chloro-4-hydroxybenzaldehyde (B1581250), highlighting the role of morpholinylmethyl phenols as key intermediates. guidechem.com This synthesis involves protecting the phenolic hydroxyl group, followed by reductive amination with morpholine, and finally deprotection to yield the target intermediate. guidechem.com Such multi-step syntheses are common in the creation of complex molecules where precise control over the reaction sequence is essential. solubilityofthings.com

The strategic importance of intermediates like this compound is further underscored by their use in the construction of compounds with specific biological or material properties. The morpholine ring, in particular, is a common structural motif in medicinal chemistry, known to enhance the solubility and pharmacokinetic properties of drug candidates. guidechem.com

Scaffold for Fluorescent Chemical Probes and Imaging Agents

The structural framework of this compound and its derivatives is highly valuable in the development of fluorescent chemical probes and imaging agents. rsc.org These tools are essential for visualizing biological processes at the molecular level. nih.gov A fluorescent probe's effectiveness often depends on a central scaffold that can be chemically modified to tune its photophysical properties and to introduce functionalities for targeting specific biological molecules or organelles. nih.gov

An example of a sophisticated fluorescent probe is one based on a squaraine figure-eight (SF8) scaffold, which is a self-threaded molecular architecture. nih.gov While not directly synthesized from this compound, this example illustrates the concept of using a core scaffold to create a library of probes with diverse properties. nih.gov The ability to easily synthesize variations of a core structure is a key advantage in the discovery of new imaging agents. nih.gov

The design of fluorescent probes often aims to achieve properties such as high quantum yield, photostability, and the ability to "turn on" or enhance fluorescence upon binding to a target. nih.gov The morpholinylmethylphenol scaffold can contribute to these properties. For instance, the morpholine group can influence the electron density of the aromatic ring, which in turn can affect the fluorescence characteristics of a larger molecule it is part of.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.